In Silico Binding Affinity Profile for IMPDH2 Indicating Potential Differentiation from Non-Thiophene Ureas
A preliminary docking simulation deposited in a public database suggests that 1-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea may engage human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a binding free energy of approximately -8.2 kcal/mol against the IMP substrate site [1]. However, this is an isolated, unpublished, and non-validated in silico prediction. No experimental inhibition data (IC₅₀ or Kᵢ) exists for this compound against IMPDH2, and no comparator study with other oxoindoline-ureas—such as the oxoindoline urease inhibitors from Yang et al. (Bioorg Med Chem Lett 2018)—or established IMPDH2 inhibitors like mycophenolic acid (IC₅₀ ~ 10 nM) has been performed [2]. Consequently, any differentiation claim is purely hypothetical and unsupported by quantitative evidence.
| Evidence Dimension | IMPDH2 Binding Affinity (Predicted) |
|---|---|
| Target Compound Data | ΔG ≈ -8.2 kcal/mol (predicted) |
| Comparator Or Baseline | Mycophenolic Acid: IC₅₀ ≈ 10 nM (experimental, IMPDH2) |
| Quantified Difference | Not applicable; different measurement modalities and no shared assay |
| Conditions | Molecular docking simulation vs. enzymatic activity assay |
Why This Matters
This loose prediction provides a starting hypothesis but cannot justify compound selection over known IMPDH2 inhibitors or other urea derivatives with experimental target engagement data.
- [1] BindingDB BDBM50369349 / CHEMBL603997: Predicted binding data for oxoindoline-thiophene urea (unpublished screening data, no experimental validation) View Source
- [2] Yang YS et al., Bioorg Med Chem Lett 2018, 28(19), 3215-3219 (oxoindoline urease inhibitors, experimental IC₅₀ data available for S1-S20 series) View Source
